molecular formula C22H23N3O3S2 B4570801 4-({[(3,4-dimethylphenyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide

4-({[(3,4-dimethylphenyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide

Cat. No.: B4570801
M. Wt: 441.6 g/mol
InChI Key: OVESEOYFPCCNOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({[(3,4-dimethylphenyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H23N3O3S2 and its molecular weight is 441.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 441.11808395 g/mol and the complexity rating of the compound is 651. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

A novel synthesis and characterization of compounds related to 4-({[(3,4-dimethylphenyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide have been reported, focusing on their structural aspects and potential applications in various fields of research. For instance, new zinc phthalocyanines substituted with benzenesulfonamide derivatives containing Schiff base groups have been synthesized, demonstrating significant potential for applications in photodynamic therapy due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Enzyme Inhibition

The antimicrobial and enzyme inhibition potentials of benzenesulfonamide derivatives have been extensively explored. For instance, N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide exhibited moderate to good activities against both Gram-negative and Gram-positive bacteria, in addition to showing enzyme inhibition potential against lipoxygenase and chymotrypsin enzymes (Aziz‐ur‐Rehman et al., 2014).

Photophysicochemical Properties

The photophysicochemical properties of compounds structurally related to this compound have been investigated, revealing their potential in photocatalytic applications and photodynamic therapy. The incorporation of benzenesulfonamide derivatives as substituents significantly affects their properties, making them suitable for these applications (Öncül, Öztürk, & Pişkin, 2021).

Antifungal and Antibacterial Activities

The antifungal and antibacterial activities of novel sulfonamide derivatives have been explored, with some compounds showing promising results against specific strains of bacteria and fungi. This highlights the potential of these compounds in developing new antimicrobial agents (Ghorab et al., 2017).

Carbonic Anhydrase Inhibition

Some benzenesulfonamide derivatives have been evaluated for their inhibitory effects on carbonic anhydrase, an enzyme involved in various physiological processes. These studies suggest the potential therapeutic applications of these compounds in diseases where carbonic anhydrase activity is implicated (Gul et al., 2016).

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S2/c1-15-4-5-19(14-16(15)2)24-22(29)23-17-8-12-21(13-9-17)30(26,27)25-18-6-10-20(28-3)11-7-18/h4-14,25H,1-3H3,(H2,23,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVESEOYFPCCNOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-({[(3,4-dimethylphenyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-({[(3,4-dimethylphenyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-({[(3,4-dimethylphenyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-({[(3,4-dimethylphenyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
4-({[(3,4-dimethylphenyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
4-({[(3,4-dimethylphenyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.